

A Technical Guide to Diethyl Oxalate-13C₂: Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Diethyl oxalate-¹³C₂, a stable isotope-labeled compound crucial for a variety of research applications. This document details its physicochemical characteristics, provides a representative synthesis protocol, and explores its utility in elucidating metabolic pathways and reaction mechanisms.

Core Chemical and Physical Properties

Diethyl oxalate-¹³C₂ is the isotopically labeled form of diethyl oxalate, where the two carbonyl carbons are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an invaluable tracer in metabolic research and mechanistic studies.[1] The isotopic purity of commercially available Diethyl oxalate-¹³C₂ is typically 99 atom % ¹³C.[1]

Quantitative data for Diethyl oxalate-13C2 and its unlabeled counterpart are summarized in the table below for easy comparison.



Property	Diethyl Oxalate- ¹³ C ₂	Diethyl Oxalate (Unlabeled)
Molecular Formula	C ₄ ¹³ C ₂ H ₁₀ O ₄ [2][3]	C6H10O4
Molecular Weight	148.13 g/mol [1][2][4]	146.14 g/mol [5]
CAS Number	150992-84-0[1][2][4]	95-92-1[4]
Appearance	Colorless liquid	Colorless oily liquid[6]
Boiling Point	185 °C (lit.)	185.4 °C[6]
Density	1.091 g/mL at 25 °C	1.0785 g/cm ³ [6]
Melting Point	Not specified (expected to be similar to unlabeled)	-40.6 °C[6]
Flash Point	75 °C (closed cup)	75 °C (open cup)
Isotopic Purity	99 atom % 13C[1]	Not applicable
Mass Shift	M+2	Not applicable
SMILES String	CCOINVALID-LINK INVALID-LINKOCC	CCOC(=0)C(=0)OCC[5]
InChI Key	WYACBZDAHNBPPB- MPOCSFTDSA-N	WYACBZDAHNBPPB- UHFFFAOYSA-N[7]

Chemical Structure and Spectroscopic Analysis

The structure of Diethyl oxalate- 13 C₂ is identical to its unlabeled form, with the exception of the two 13 C atoms at the carbonyl positions. This isotopic substitution is the basis for its use in spectroscopic techniques for tracing and quantification.

Characterization of Diethyl oxalate-13C2 is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the
incorporation of the ¹³C isotope at the oxalate carbons.[1] While specific spectral data for the
labeled compound is not readily available in the public domain, the spectrum would show a



strong signal for the carbonyl carbons, with coupling patterns that would be absent in the unlabeled compound. The proton NMR (¹H NMR) spectrum is expected to be very similar to the unlabeled compound.

- Mass Spectrometry (MS): Mass spectrometry is a key technique to verify the isotopic purity
 of Diethyl oxalate-¹³C₂.[1] The molecular ion peak will be observed at m/z = 148, which is two
 mass units higher than the unlabeled compound (m/z = 146). The fragmentation pattern is
 expected to be similar to the unlabeled compound, with fragments containing the ¹³C atoms
 showing a corresponding mass shift.
- Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used as an orthogonal analytical technique.[1] The stretching frequency of the C=O bonds will be slightly shifted to a lower wavenumber in the ¹³C labeled compound compared to the unlabeled compound due to the heavier isotope.

Experimental Protocols: Synthesis of Diethyl Oxalate-13C2

The most common method for synthesizing Diethyl oxalate-¹³C₂ is the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1]

Objective: To synthesize Diethyl oxalate-¹³C₂ via Fischer esterification of ¹³C₂-oxalic acid and ethanol.

Materials:

- 13C2-Oxalic acid (dihydrate or anhydrous)
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- A suitable solvent for azeotropic water removal (e.g., benzene or toluene)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate



Deionized water

Equipment:

- Round-bottom flask
- Dean-Stark apparatus or a similar setup for water removal
- Reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- · Heating mantle
- Separatory funnel
- Distillation apparatus for vacuum distillation

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and a
 Dean-Stark trap, combine ¹³C₂-oxalic acid, a molar excess of anhydrous ethanol (a 1:4 molar
 ratio of oxalic acid to ethanol is often used), and the azeotropic solvent (e.g., toluene).[1][6]
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.[1]
- Reaction: Heat the mixture to reflux (typically 68-70 °C if using benzene).[6] The water
 produced during the esterification will be removed azeotropically and collected in the DeanStark trap. Continue the reaction until no more water is collected, indicating the reaction is
 complete.[6]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Carefully wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.[6]



- Separate the organic layer using a separatory funnel.
- Dry the organic layer over anhydrous sodium sulfate.[6]
- Purification:
 - Filter off the drying agent.
 - Remove the solvent by distillation.
 - Purify the crude Diethyl oxalate-¹³C₂ by vacuum distillation.[1] Collect the fraction at the appropriate boiling point and pressure (e.g., 103 °C at 6 kPa).[6]
- Characterization: Confirm the identity and purity of the final product using NMR, MS, and GC or HPLC.[1]

Applications in Research and Development

The primary utility of Diethyl oxalate-¹³C₂ lies in its application as an isotopic tracer.[1] The presence of the stable, heavy ¹³C isotope allows researchers to follow the fate of the oxalate moiety through complex chemical and biological systems without the need for radioactive materials.

Elucidation of Metabolic Pathways

Diethyl oxalate-13C2 is instrumental in metabolic studies, particularly for tracing biochemical pathways.[1] By introducing the labeled compound into a biological system, researchers can track its metabolism and identify downstream metabolites using mass spectrometry and NMR. This is crucial for understanding both normal physiological processes and the metabolic dysregulation that occurs in disease states.

For example, ¹³C-labeled oxalate is used to study the kinetics of glyoxylate metabolism.[1] By administering ¹³C₂-oxalate, researchers can quantify its conversion to other metabolites and understand the contribution of different precursors to the oxalate pool.

Caption: Workflow for tracing metabolic pathways using Diethyl Oxalate-13C2.

Investigation of Reaction Mechanisms



In synthetic chemistry, Diethyl oxalate-¹³C₂ serves as a powerful tool for dissecting reaction mechanisms.[1] By tracking the position of the ¹³C label in the products of a reaction, chemists can gain insights into bond-forming and bond-breaking steps, identify intermediates, and validate proposed mechanistic pathways.[1] This is particularly valuable in the study of complex organic reactions, such as carbon-carbon bond formation.[1]

Caption: Logical flow for investigating reaction mechanisms with Diethyl Oxalate-13C2.

Conclusion

Diethyl oxalate-¹³C₂ is a versatile and powerful tool for researchers in chemistry, biochemistry, and drug development. Its well-defined chemical and physical properties, coupled with the precision afforded by its isotopic label, enable detailed investigations into complex biological and chemical systems. The methodologies outlined in this guide provide a framework for its synthesis and application, underscoring its importance in advancing our understanding of metabolic pathways and reaction mechanisms.

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